

Xtalfluor-M: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Xtalfluor-M

Cat. No.: B3029373

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Abstract

This technical guide provides an in-depth overview of **Xtalfluor-M**, a modern deoxofluorinating agent increasingly utilized in pharmaceutical research and development. It details the chemical properties, synthesis, and reaction mechanisms of **Xtalfluor-M**, with a focus on its practical application in the synthesis of fluorinated organic molecules. This document includes structured data tables for easy reference, detailed experimental protocols, and visual diagrams of key chemical processes to aid researchers, scientists, and drug development professionals in its effective and safe use.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile. Deoxofluorination, the substitution of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively, is a key transformation in this endeavor. For years, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor have been the standards for this reaction. However, their hazardous nature, including thermal instability and the release of corrosive hydrogen fluoride (HF), has prompted the development of safer alternatives.

Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering enhanced safety and handling characteristics without compromising reactivity. It is a crystalline solid that is more thermally stable and does not generate free HF, allowing for its use in standard borosilicate glassware.^{[1][2][3][4]} This guide provides a

comprehensive resource for understanding and implementing **Xtalfluor-M** in a laboratory setting.

Chemical and Physical Properties

Xtalfluor-M is a crystalline salt with the molecular formula $C_4H_8BF_6NOS$.^[5] Its key identifiers and physical properties are summarized in the table below.

Property	Value
CAS Number	63517-33-9
Molecular Formula	$C_4H_8BF_6NOS$
Molecular Weight	242.98 g/mol ^[5]
Appearance	Crystalline solid
Melting Point	117-126 °C

Synthesis of Xtalfluor-M

Xtalfluor-M is synthesized from morpholinosulfur trifluoride (Morpho-DAST) and boron trifluoride tetrahydrofuran complex ($BF_3 \cdot THF$). The following protocol is a representative procedure.^[1]

Experimental Protocol: Synthesis of Xtalfluor-M

Materials:

- Morpholinosulfur trifluoride (1.0 equiv)
- Boron trifluoride tetrahydrofuran complex ($BF_3 \cdot THF$) (1.0 equiv)
- Anhydrous 1,2-dichloroethane (DCE)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- To a solution of morpholinosulfur trifluoride in anhydrous 1,2-dichloroethane at room temperature, add a solution of $\text{BF}_3 \cdot \text{THF}$ in anhydrous 1,2-dichloroethane dropwise under a nitrogen atmosphere.
- Maintain the reaction temperature below 25 °C during the addition.
- Stir the resulting suspension for an additional 30 minutes after the addition is complete.
- Filter the suspension under a blanket of nitrogen to collect the crystalline **Xtalfluor-M**.

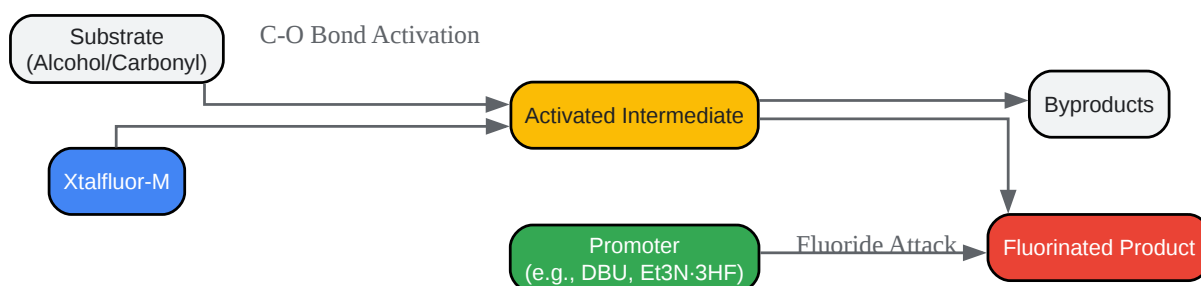
Deoxofluorination Reactions with Xtalfluor-M

Xtalfluor-M is a versatile reagent for the deoxofluorination of a wide range of substrates, including primary and secondary alcohols, aldehydes, and ketones.^[5] A key feature of its reactivity is the requirement of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine trihydrofluoride ($\text{Et}_3\text{N} \cdot 3\text{HF}$), to facilitate the fluoride transfer.^[1]

General Mechanism of Deoxofluorination

The deoxofluorination reaction with **Xtalfluor-M** proceeds through a two-step mechanism:

- **Activation of the C-O Bond:** **Xtalfluor-M** activates the carbon-oxygen bond of the substrate without the release of free fluoride ions.
- **Fluoride Attack:** A promoter, such as DBU or $\text{Et}_3\text{N} \cdot 3\text{HF}$, delivers a fluoride ion to the activated carbon atom, leading to the displacement of the oxygen-containing group and the formation of the C-F bond.



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Caption: General mechanism of **Xtalfluor-M** mediated deoxofluorination.

Experimental Protocols for Deoxofluorination

The following are general procedures for the deoxofluorination of alcohols and carbonyl compounds using **Xtalfluor-M**.

4.2.1. Deoxofluorination of Alcohols

Materials:

- Alcohol (1.0 equiv)
- **Xtalfluor-M** (1.5 equiv)
- DBU (1.5 equiv) or Et₃N·3HF (2.0 equiv)
- Anhydrous dichloromethane (DCM)
- Nitrogen or Argon gas for inert atmosphere

Procedure with DBU:

- To a cold (0 °C) solution of the alcohol and DBU in anhydrous DCM, add **Xtalfluor-M** in one portion under a nitrogen atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Procedure with Et₃N·3HF:

- To a solution of the alcohol and Et₃N·3HF in anhydrous DCM at room temperature, add **Xtalfluor-M**.
- Stir the reaction mixture for 2-16 hours.
- Work-up and purification are similar to the DBU procedure.

4.2.2. Deoxofluorination of Aldehydes and Ketones

Materials:

- Aldehyde or Ketone (1.0 equiv)
- **Xtalfluor-M** (1.5 equiv)
- Et₃N·3HF (2.0 equiv)
- Anhydrous dichloromethane (DCM)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- To a solution of the carbonyl compound and Et₃N·3HF in anhydrous DCM at room temperature, add **Xtalfluor-M**.
- Stir the reaction mixture for 2-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Substrate Scope and Reaction Conditions

Xtalfluor-M exhibits a broad substrate scope with varying reaction conditions depending on the substrate and the chosen promoter. The following table summarizes typical reaction parameters.

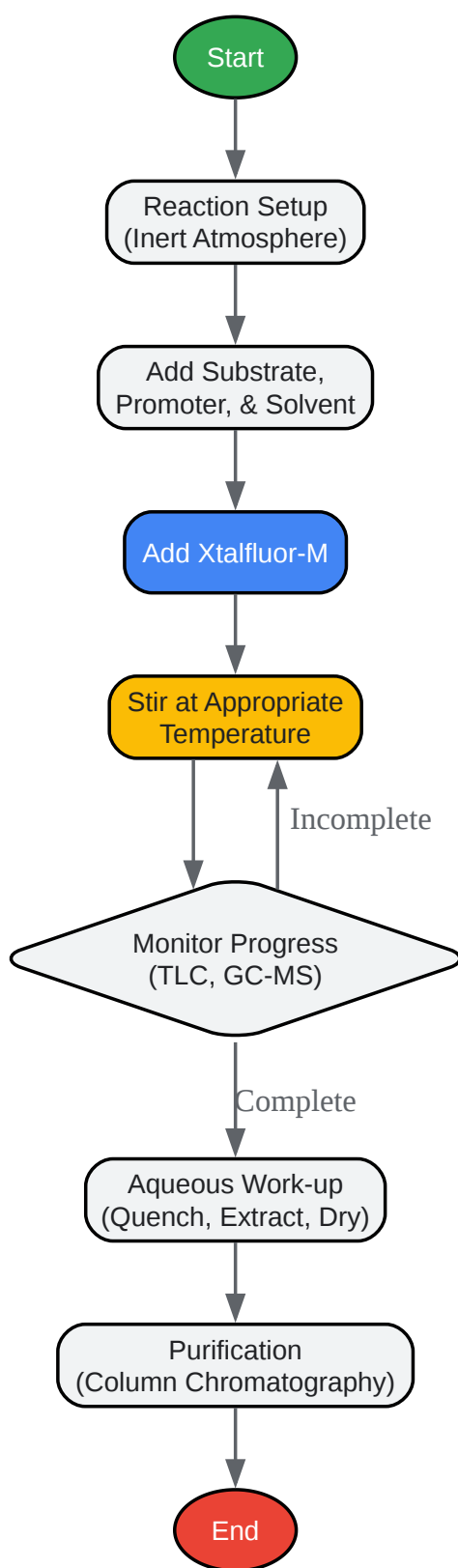
Substrate Type	Promoter	Solvent	Temperature	Typical Reaction Time
Primary Alcohols	DBU	DCM	0 °C to RT	1-4 h
Secondary Alcohols	Et ₃ N·3HF	DCM	RT	2-16 h
Aldehydes	Et ₃ N·3HF	DCM	RT	2-24 h
Ketones	Et ₃ N·3HF	DCM	RT	2-24 h

Safety and Handling

Xtalfluor-M is a significant improvement in safety over older deoxofluorinating agents. It is a crystalline solid that is less sensitive to moisture and has a higher thermal stability.^{[1][2][4]} However, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

Xtalfluor-M is a valuable tool for the synthesis of fluorinated molecules in drug discovery and development. Its enhanced safety profile, broad substrate scope, and ease of handling make it a superior alternative to traditional deoxofluorinating reagents. This guide provides the necessary information for researchers to confidently and effectively utilize **Xtalfluor-M** in their synthetic endeavors.



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Caption: General experimental workflow for deoxofluorination using **Xtalfluor-M**.

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